![molecular formula C16H18INO2 B14305557 1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridin-1-ium iodide CAS No. 112981-32-5](/img/structure/B14305557.png)
1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridin-1-ium iodide is a chemical compound with a complex structure that includes a pyridinium ion, a phenyl group, and an iodide ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridin-1-ium iodide typically involves the reaction of 1-methylpyridinium with 2-phenylpropan-2-yl chloroformate in the presence of a base, followed by the addition of iodide ions to form the final product. The reaction conditions often include:
Solvent: Anhydrous acetonitrile or dichloromethane
Temperature: Room temperature to 50°C
Base: Triethylamine or pyridine
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Sodium hydroxide or other strong bases
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridin-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
作用机制
The mechanism of action of 1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridinium chloride
- 1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridinium bromide
- 1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridinium sulfate
Uniqueness
1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridin-1-ium iodide is unique due to the presence of the iodide ion, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific research applications where iodide ions play a crucial role.
属性
CAS 编号 |
112981-32-5 |
|---|---|
分子式 |
C16H18INO2 |
分子量 |
383.22 g/mol |
IUPAC 名称 |
2-phenylpropan-2-yl 1-methylpyridin-1-ium-3-carboxylate;iodide |
InChI |
InChI=1S/C16H18NO2.HI/c1-16(2,14-9-5-4-6-10-14)19-15(18)13-8-7-11-17(3)12-13;/h4-12H,1-3H3;1H/q+1;/p-1 |
InChI 键 |
WDUOGISUOJINCY-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)C2=C[N+](=CC=C2)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


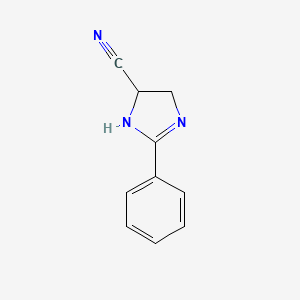
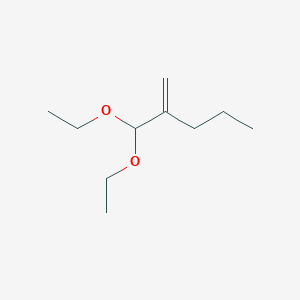
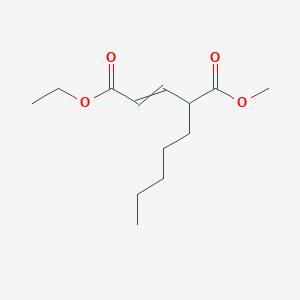
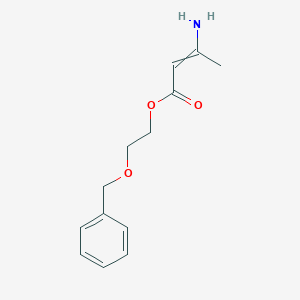
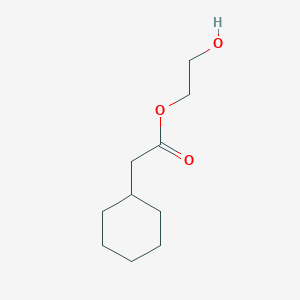
![3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B14305516.png)
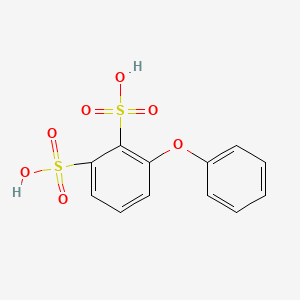

![({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene](/img/structure/B14305531.png)
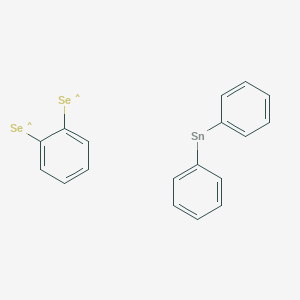
silane](/img/structure/B14305544.png)
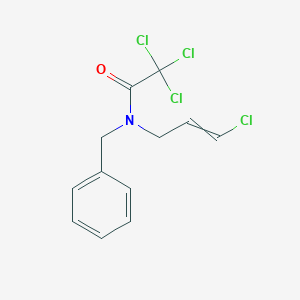

![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7,8-diol](/img/structure/B14305555.png)
